N-{3-Benzyl-5-[(2,4-dimethyl-phenylcarbamoyl)-methyl]-4-oxo-2-thioxo-imidazolidin-1-yl}-3-fluoro-benzamide
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Overview
Description
N-(3-Benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide is a complex organic compound that belongs to the class of imidazolidinone derivatives This compound is characterized by its unique structure, which includes a benzyl group, a fluorobenzamide moiety, and a thioxoimidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: The initial step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring. This reaction is often carried out under acidic or basic conditions, depending on the specific reactants used.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the imidazolidinone intermediate with a sulfur-containing reagent, such as Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Benzyl and Fluorobenzamide Groups: The final steps involve the introduction of the benzyl and fluorobenzamide groups through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorobenzamide moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies to understand its interaction with biological targets, including enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-chlorobenzamide
- N-(3-Benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-bromobenzamide
- N-(3-Benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-iodobenzamide
Uniqueness
N-(3-Benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H25FN4O3S |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-[3-benzyl-5-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C27H25FN4O3S/c1-17-11-12-22(18(2)13-17)29-24(33)15-23-26(35)31(16-19-7-4-3-5-8-19)27(36)32(23)30-25(34)20-9-6-10-21(28)14-20/h3-14,23H,15-16H2,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
KCSGMBXLEFWDCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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